molecular formula C7H8N2 B1257300 Cyclopentane-1,1-dicarbonitrile CAS No. 29739-46-6

Cyclopentane-1,1-dicarbonitrile

Cat. No. B1257300
CAS RN: 29739-46-6
M. Wt: 120.15 g/mol
InChI Key: VIONVMHMAKDDDM-UHFFFAOYSA-N
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Patent
US04675336

Procedure details

A mixture of 43.19 g of 1,4-dibromobutane, 13.2 g of malononitrile, 55.3 g of potassium carbonate and 1 liter of acetonitrile was refluxed for 42 hours, filtered while hot and evaporated to dryness giving a dark oil. This oil was vacuum distilled, giving 12.8 g 1,1-cyclopentanedicarbonitrile.
Quantity
43.19 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7](#[N:11])[CH2:8][C:9]#[N:10].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:8]1([C:7]#[N:11])([C:9]#[N:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
43.19 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
13.2 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
55.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 42 hours
Duration
42 h
FILTRATION
Type
FILTRATION
Details
filtered while hot and
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
giving a dark oil
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.